molecular formula C14H12N4OS B2689226 N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034342-52-2

N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2689226
CAS RN: 2034342-52-2
M. Wt: 284.34
InChI Key: HUBMCVACIGAQPW-UHFFFAOYSA-N
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Description

“N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide” is a chemical compound. It contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of similar compounds involves coupling of benzo[d]thiazole-2-carboxylic acids with aromatic amines . This process includes a green protocol for the synthesis of ethyl benzo[d]thiazole-2-carboxylates, which are precursors of the desired carboxylic acids .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . It has been used in the design of privileged structures in medicinal chemistry .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole-based compounds have been found to have significant anti-tubercular activity . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Antimicrobial Activity

Thiazoles, a class of compounds that includes benzothiazoles, have been found to have diverse biological activities, including antimicrobial properties . They have been used in the development of various drug molecules with lesser side effects .

Antifungal Activity

Thiazoles are also found in many potent biologically active compounds, such as Abafungin, an antifungal drug .

Antiviral Activity

Indole derivatives, which share a similar heterocyclic structure with benzothiazoles, have been found to have antiviral activity . This suggests that benzothiazoles could potentially have similar properties.

Anti-Inflammatory Activity

Indole derivatives have been found to have anti-inflammatory activity . Given the structural similarities between indoles and benzothiazoles, it’s possible that benzothiazoles could also have anti-inflammatory properties.

Anticancer Activity

Pyrimidine derivatives have been found to have antiproliferative activity against selected human cancer cell lines, i.e., liver (HEPG2), colon (HT-29), lung (A549), and breast (MCF-7) cancer cell lines . Given that the compound contains a pyrimidine moiety, it could potentially have similar anticancer properties.

Material Science Applications

A stable porous In-MOF was prepared for the first time via an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid (H2L) . This suggests potential applications of the compound in material science, particularly in the development of porous materials.

Catalyst for CO2 Fixation

The In-MOF mentioned above was also found to be an efficient catalyst for fixing CO2 and epoxides . This suggests that the compound could potentially be used in environmental applications, such as carbon capture and storage.

properties

IUPAC Name

N-(2-pyrimidin-5-ylethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c19-13(17-6-5-10-7-15-9-16-8-10)14-18-11-3-1-2-4-12(11)20-14/h1-4,7-9H,5-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBMCVACIGAQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide

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